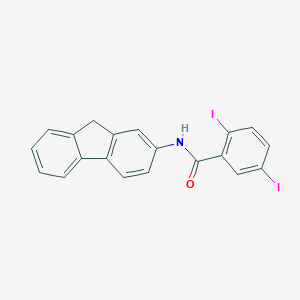

N-(9H-fluoren-2-yl)-2,5-diiodobenzamide

Description

N-(9H-fluoren-2-yl)-2,5-diiodobenzamide is a fluorenyl-substituted benzamide derivative characterized by a 9H-fluoren-2-yl group attached to a benzamide core substituted with iodine atoms at the 2- and 5-positions. Such compounds are of interest in materials science, medicinal chemistry, and crystallography due to their structural diversity and tunable properties .

Properties

Molecular Formula |

C20H13I2NO |

|---|---|

Molecular Weight |

537.1 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-2,5-diiodobenzamide |

InChI |

InChI=1S/C20H13I2NO/c21-14-5-8-19(22)18(11-14)20(24)23-15-6-7-17-13(10-15)9-12-3-1-2-4-16(12)17/h1-8,10-11H,9H2,(H,23,24) |

InChI Key |

UDUZRZMQMVOPFM-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound is compared below with structurally related fluorenyl-containing amides and imides (Table 1).

Table 1: Structural Comparison of N-(9H-fluoren-2-yl)-2,5-diiodobenzamide and Analogs

Key Observations :

- Substituent Effects : The diiodo substitution in the target compound increases molecular weight and introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in compound 5j ) or neutral substituents (e.g., fluorine in 5a ).

- Functional Groups : Unlike maleimide (cyclic diketone, ) or succinimide (ester-protected, ), the benzamide core of the target compound enables hydrogen bonding via the amide NH and carbonyl groups.

Physicochemical Properties

Melting Points and Solubility :

- Compound 5a (propiolamide analog) has a melting point of 199–200°C , suggesting that the diiodo benzamide derivative may exhibit a higher melting point due to increased molecular symmetry and halogen-mediated crystal packing.

- The iodine atoms in the target compound likely reduce solubility in polar solvents (e.g., ethanol) compared to analogs with methoxy or alkyl groups .

Spectral Data :

- IR Spectroscopy : The target compound’s IR spectrum would feature C=O stretches (~1650 cm⁻¹) and C-I stretches (~500 cm⁻¹), differing from propiolamide analogs (e.g., 2100 cm⁻¹ for alkyne C≡C in 5a ) or maleimides (cyclic C=O at ~1700 cm⁻¹ ).

- NMR Spectroscopy: The diiodo substitution would deshield aromatic protons, causing downfield shifts in $ ^1H $ NMR compared to non-halogenated analogs. For example, compound 5a shows aromatic protons at δ 6.8–7.8 ppm , whereas iodine’s electron-withdrawing effect may shift protons to δ 7.5–8.5 ppm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.